molecular formula C17H15N5OS B279336 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Cat. No. B279336
M. Wt: 337.4 g/mol
InChI Key: UUHMTJCIFVKPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether, also known as MPTM, is a chemical compound with potential applications in scientific research. It belongs to the class of triazolothiadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to bind to the adenosine A3 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of tumor cells and induce apoptosis. 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to have antiviral activity against certain viruses, such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown good stability under various conditions. 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also shown good solubility in various solvents, making it easy to work with. However, 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has some limitations as well. It has low aqueous solubility, which can limit its use in certain experiments. In addition, 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for the study of 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether. One potential direction is to further investigate its antitumor properties and its potential use as a cancer treatment. Another direction is to study its potential as an anti-inflammatory and analgesic drug. 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether could also be studied for its potential use in treating viral infections. Finally, further research is needed to fully understand the mechanism of action and potential toxicity of 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether.
Conclusion:
In conclusion, 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a promising chemical compound with potential applications in various scientific research areas. Its synthesis method is straightforward, and it has shown good stability and solubility. 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has shown antitumor, anti-inflammatory, and antiviral properties, and it has been shown to inhibit the activity of certain enzymes and receptors. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves the reaction of 4-methylphenyl hydrazine with 6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl chloride. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is obtained in good yield and high purity.

Scientific Research Applications

4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has shown potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its antitumor, anti-inflammatory, and antiviral properties. 4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to inhibit the activity of certain enzymes and receptors, making it a potential drug candidate for various diseases.

properties

Product Name

4-Methylphenyl [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

3-[(4-methylphenoxy)methyl]-6-(6-methylpyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5OS/c1-11-3-7-14(8-4-11)23-10-15-19-20-17-22(15)21-16(24-17)13-6-5-12(2)18-9-13/h3-9H,10H2,1-2H3

InChI Key

UUHMTJCIFVKPKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CN=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CN=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.